molecular formula C7H12NNaO4S B1324453 Sodium acryloyldimethyltaurate CAS No. 5165-97-9

Sodium acryloyldimethyltaurate

Cat. No. B1324453
Key on ui cas rn: 5165-97-9
M. Wt: 229.23 g/mol
InChI Key: FWFUWXVFYKCSQA-UHFFFAOYSA-M
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Patent
US05378830

Procedure details

174.4 parts of a 50% NaOH solution are dissolved in 373.8 parts of deionized water to make a 16% solution. The solution is cooled to room temperature. 452 parts of 2-acrylamido-2-methylpropane sulfonic acid monomer (AMPS) are added to the solution at between about 25 and about 30° C. After the AMPS has fully dissolved, the solution is cooled to 20° C. and the pH is adjusted to 9.1. The solvent is removed to yield sodium 2-acrylamido-2-methylpropane sulfonate monomer.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+:2].[C:3]([NH:7][C:8]([CH3:15])([CH3:14])[CH2:9][S:10]([OH:13])(=[O:12])=[O:11])(=[O:6])[CH:4]=[CH2:5]>O>[C:3]([NH:7][C:8]([CH3:15])([CH3:14])[CH2:9][S:10]([O-:13])(=[O:11])=[O:12])(=[O:6])[CH:4]=[CH2:5].[Na+:2] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)NC(CS(=O)(=O)O)(C)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
After the AMPS has fully dissolved
TEMPERATURE
Type
TEMPERATURE
Details
the solution is cooled to 20° C.
CUSTOM
Type
CUSTOM
Details
The solvent is removed

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)NC(CS(=O)(=O)[O-])(C)C.[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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